methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a thioether bridge to a substituted imidazole ring. The imidazole moiety is functionalized with a 4-chlorobenzyl group at the 1-position and a hydroxymethyl group at the 5-position.
Properties
IUPAC Name |
methyl 5-[[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-17(23)16-7-6-15(25-16)11-26-18-20-8-14(10-22)21(18)9-12-2-4-13(19)5-3-12/h2-8,22H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXLQATMIWNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxylate group, an imidazole moiety, and a chlorobenzyl group. The presence of these functional groups contributes to its diverse biological activities.
Molecular Formula : C₁₈H₁₈ClN₃O₃S
Molecular Weight : 373.87 g/mol
CAS Number : 923194-56-3
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. In particular, studies have demonstrated that this compound shows promising activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Escherichia coli | 16.00 µg/mL |
| Pseudomonas aeruginosa | 32.00 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on several cancer cell lines.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 62.37 |
| HepG2 (liver cancer) | 75.50 |
| Vero (normal kidney cells) | >100 |
The results indicate that while the compound exhibits significant cytotoxicity against HeLa cells, it is less effective on normal Vero cells, suggesting a degree of selectivity that could be beneficial in therapeutic applications.
The proposed mechanism for the biological activity of this compound may involve the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance, the imidazole ring is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Oriental Journal of Chemistry reported that derivatives of methyl furan carboxylate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications to the furan structure can enhance anticancer properties .
- Structure-Activity Relationship (SAR) : Various studies have explored the SAR of related compounds, emphasizing how structural modifications influence biological activity. The presence of hydroxymethyl and thioether groups was particularly noted for enhancing activity against microbial strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have identified methyl 5-(((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate as a promising candidate for anticancer therapies. Its structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival. For instance, research has indicated that compounds with imidazole moieties can inhibit tumor growth by interfering with specific signaling pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it suitable for developing new antibiotics or antifungal agents. The presence of the imidazole ring is known to enhance the bioactivity against various pathogens, which could lead to effective treatments for infections resistant to conventional antibiotics .
Agricultural Applications
Pesticide Development
The compound's chemical structure indicates potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be harnessed to develop environmentally friendly agricultural inputs. Studies have shown that derivatives of imidazole can act as effective agrochemicals by targeting specific enzymes in pest metabolism .
Plant Growth Regulation
There is emerging evidence that compounds similar to this compound may influence plant growth and development. This can be attributed to their role in modulating hormonal pathways within plants, potentially leading to enhanced growth rates and resistance to stress conditions .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with unique properties. The incorporation of furan and imidazole units into polymer backbones can result in materials with enhanced thermal stability and mechanical strength, which are desirable for various industrial applications .
Nanotechnology
The use of this compound in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can facilitate the development of nanomaterials for drug delivery systems and biosensors. These applications leverage the compound's chemical reactivity and stability under various conditions .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth through specific signaling pathways |
| Antimicrobial properties | Effective against resistant pathogens | |
| Agriculture | Pesticide development | Environmentally friendly pest control |
| Plant growth regulation | Enhances growth rates and stress resistance | |
| Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength |
| Nanotechnology | Development of drug delivery systems and biosensors |
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Aromatic Rings
The 4-chlorobenzyl group in the target compound contrasts with fluorophenyl substituents in analogs like 2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide (). For instance, chlorophenyl groups in ’s thiazole derivatives exhibited planar molecular conformations, while fluorophenyl groups adopted perpendicular orientations, suggesting substituent-dependent steric and electronic modulation .
Core Heterocyclic Systems
The target compound’s furan-carboxylate core differs from the benzoimidazol-2-one scaffold in ’s antitumor agents. Furan rings generally confer higher rigidity and lower metabolic stability compared to benzene rings, which may affect bioavailability. Conversely, the thioether linkage in the target compound mirrors sulfur-containing analogs in (e.g., cimetidine), where sulfur atoms enhance coordination to metal ions in enzymes like cytochrome P-450 .
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula; †Estimated from analogous structures.
Enzyme Interactions
The imidazole-thioether motif in the target compound resembles cimetidine (), which inhibits cytochrome P-450 via imidazole coordination to heme iron. However, cimetidine’s cyano group enhances inhibition efficacy, whereas the target compound’s hydroxymethyl group may reduce metabolic interference due to increased hydrophilicity .
Antitumor Potential
While direct data are absent, ’s 5-hydrosulfonyl-benzimidazolones show antitumor activity via sulfonamide-mediated apoptosis.
Physicochemical and Crystallographic Properties
The hydroxymethyl group in the target compound may facilitate hydrogen bonding, improving crystal lattice stability compared to non-polar analogs.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
How can researchers resolve discrepancies in NMR data when characterizing the thioether linkage?
Advanced
Discrepancies in H/C NMR signals for the thioether (-S-CH-) group may arise from:
Q. Example Data Contradiction :
| Observed δ (ppm) | Expected δ (ppm) | Resolution Method |
|---|---|---|
| 3.85 (broad) | 3.70–3.80 | Recrystallization in DMF/acetic acid |
What spectroscopic methods are critical for confirming the compound’s structure?
Q. Basic
- FTIR : Confirm ester C=O (1720–1740 cm), hydroxyl (-OH, 3400 cm), and thioether (C-S, 650–700 cm) .
- NMR :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error .
What strategies improve the yield of imidazole ring formation during synthesis?
Advanced
Low yields in imidazole cyclization often result from:
Q. Comparative Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | AcOH | 120 | 55 |
| PTSA | Toluene | 110 | 72 |
How is the crystal structure determined, and what software is typically employed?
Q. Basic
- X-ray crystallography : Single crystals grown via slow evaporation (solvent: DCM/ethanol).
- Software : SHELXL for refinement (hydrogen bonding, thermal parameters) and Mercury for visualization .
- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .
How can unexpected by-products during imidazole alkylation be addressed?
Advanced
By-products (e.g., di-alkylated species) arise from:
- Over-alkylation : Control stoichiometry (1:1 molar ratio of alkylating agent to imidazole) .
- Competitive nucleophiles : Use protecting groups (e.g., trityl for tetrazole moieties) to block undesired sites .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound .
What computational methods assist in predicting the compound’s bioactivity?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., COX-1/2) using PDB structures .
- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity insights .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
How can hydrolysis of the ester group be minimized during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
